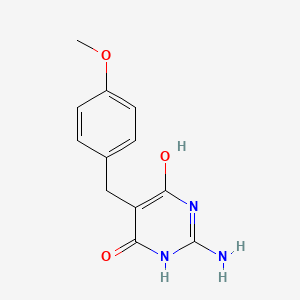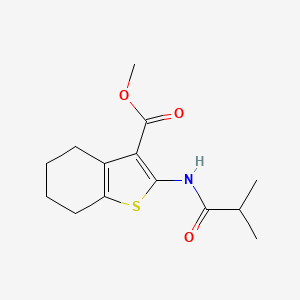![molecular formula C21H27N5O B5529827 4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5529827.png)
4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine" is a compound likely of interest in the field of medicinal chemistry due to its structural elements, which include a pyrimidine ring, a piperazine moiety, and a pyrrolidinyl group. These components are often found in molecules with significant biological activities, making the study of such compounds crucial for the development of new therapeutic agents.
Synthesis Analysis
The synthesis of complex molecules containing pyrimidine, piperazine, and pyrrolidinyl groups often involves multi-step reactions, starting from simpler precursors. An efficient procedure reported involves the synthesis of piperazine-linked bis(pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines) using bis(benzofuran-enaminone) as a key intermediate (Mekky et al., 2021). This approach highlights the potential methodologies that could be adapted for the synthesis of our compound of interest, focusing on the formation of the pyrimidine core and subsequent functionalization with piperazine and pyrrolidinyl groups.
Molecular Structure Analysis
The crystal and molecular structure analysis of related compounds, such as 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one and its derivatives, reveals insights into the conformational preferences and molecular geometry of similar molecular frameworks (Karczmarzyk & Malinka, 2004). These analyses are crucial for understanding the three-dimensional arrangement of atoms in our compound, which impacts its chemical reactivity and interaction with biological targets.
Chemical Reactions and Properties
The chemical behavior of compounds containing pyrimidine, piperazine, and pyrrolidinyl groups is influenced by their functional groups. Pyrimidines are known to participate in nucleophilic substitution reactions, while piperazine can engage in reactions typical for secondary amines, such as acylation and alkylation. Pyrrolidinyl groups, being part of cyclic amines, contribute to the compound's basicity and can also undergo similar reactions.
Physical Properties Analysis
The physical properties of such complex molecules, including melting points, boiling points, and solubility, are determined by their molecular structure. The presence of heteroatoms (N, O) and functional groups (e.g., amides, ethers) within the molecule can significantly influence its polarity, hydrogen bonding capacity, and overall physical properties.
Chemical Properties Analysis
The chemical properties of "4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine" would be influenced by the presence of its functional groups. For example, the pyrimidine and piperazine rings may offer sites for further functionalization through electrophilic substitution reactions. Additionally, the basic nature of the piperazine and pyrrolidinyl groups could make the molecule a candidate for forming salts with acids, thereby affecting its solubility and pharmacokinetic profile.
For further research and exploration into the synthesis, structural analysis, and properties of compounds similar to "4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine", the following references are invaluable sources of scientific information:
特性
IUPAC Name |
(2,4-dimethylphenyl)-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O/c1-16-5-6-18(17(2)15-16)20(27)25-13-11-24(12-14-25)19-7-8-22-21(23-19)26-9-3-4-10-26/h5-8,15H,3-4,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYMAHRIHZBVRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dimethylphenyl)(4-(2-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(1,4-dioxan-2-ylmethyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5529746.png)
![6,7-diethoxy-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B5529757.png)

![4-({[(2,4-dimethyl-3H-1,5-benzodiazepin-3-ylidene)amino]oxy}methyl)benzonitrile](/img/structure/B5529770.png)

![N-{4-[acetyl(methyl)amino]phenyl}-3-(4-fluorophenyl)acrylamide](/img/structure/B5529781.png)

![1-[(dimethylamino)sulfonyl]-N-[4-methyl-3-(2-oxo-1-pyrrolidinyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5529793.png)
![N,N-dimethyl-2-{[(3-pyridin-4-ylpropanoyl)amino]methyl}-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5529808.png)
![1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B5529812.png)
![1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5529819.png)
![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B5529823.png)
![5-(2-furoyloxy)-4,4,6,6-tetramethyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-3-amine](/img/structure/B5529824.png)
